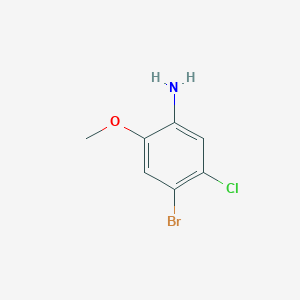

4-Bromo-5-chloro-2-methoxyaniline

Overview

Description

4-Bromo-5-chloro-2-methoxyaniline is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of aniline, where the amino group is substituted with bromine, chlorine, and methoxy groups. This compound is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-5-chloro-2-methoxyaniline can be synthesized through a multi-step process involving the bromination and chlorination of 2-methoxyaniline. The typical synthetic route involves:

Bromination: 2-Methoxyaniline is treated with bromine in the presence of a suitable solvent such as acetonitrile at low temperatures to introduce the bromine atom at the 4-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-2-methoxyaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group can be reduced to form corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Substitution: Formation of various substituted anilines.

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of corresponding amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Bromo-5-chloro-2-methoxyaniline is CHBrClNO. The presence of halogen atoms (bromine and chlorine) enhances its reactivity, making it a valuable building block in the synthesis of complex organic molecules.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory pathways. Its derivatives have shown potential as anti-inflammatory and analgesic agents.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives derived from this compound against MCF7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated moderate cytotoxicity with IC values ranging from 15 to 30 µM, suggesting its potential as a lead compound for further drug development .

In biochemical assays, this compound acts as a probe to study enzyme activity and protein interactions. The halogen substituents enhance binding affinities to various biological targets.

Case Study: Enzyme Interaction Studies

Research has shown that this compound can bind to specific enzymes, providing insights into its biological mechanisms. Understanding these interactions is crucial for developing therapeutic agents targeting specific pathways.

Industrial Applications

The compound is also used in synthesizing agrochemicals and dyes due to its reactivity and ability to form stable intermediates.

Synthesis Route Overview

The synthesis typically involves:

- Bromination: Treating 2-methoxyaniline with bromine.

- Chlorination: Using thionyl chloride or phosphorus pentachloride on the brominated intermediate .

Summary of Biological Activities

| Activity Type | Tested Compounds | Target Organisms/Cells | IC/MIC Values |

|---|---|---|---|

| Antimicrobial | Various derivatives | Bacteria/Fungi | 10 - 50 µg/mL |

| Anticancer | Derivatives | MCF7 cells | 15 - 30 µM |

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

- 4-Bromo-2-chloro-5-methoxyaniline

- 4-Bromo-3-chloroaniline

- 4-Bromo-2-methoxyaniline

- 5-Bromo-4-chloro-2-methoxyaniline

Comparison: 4-Bromo-5-chloro-2-methoxyaniline is unique due to the specific positioning of the bromine, chlorine, and methoxy groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific synthetic and research applications .

Biological Activity

4-Bromo-5-chloro-2-methoxyaniline (C7H7BrClNO) is an organic compound that has garnered interest in various fields due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial properties, anticancer effects, and its interactions with biological targets.

Chemical Structure and Properties

This compound is characterized by:

- Bromine and Chlorine Substituents : These halogen atoms enhance the compound's reactivity.

- Methoxy Group : This functional group influences the compound's lipophilicity and ability to penetrate cell membranes.

The compound's molecular structure can be represented as follows:

The mechanism of action for this compound is not fully elucidated in the literature; however, it is believed to involve interactions with various biological molecules. The halogen atoms and the methoxy group can form hydrogen bonds, potentially inhibiting enzyme activity or modulating receptor functions. This interaction may lead to significant biological effects, particularly in therapeutic contexts.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial and antifungal activities. For instance, studies have shown that related compounds can inhibit the growth of bacteria and fungi, suggesting a potential for this compound in developing antimicrobial agents.

Anticancer Activity

Recent investigations have explored the anticancer properties of halogenated anilines, including this compound. A study highlighted that analogs with methoxy and halogen substituents showed moderate activity against lung (A-549) and cervical (HeLa) cancer cell lines. The IC50 values were determined using MTT assays, indicating that these compounds could inhibit cancer cell growth effectively .

| Compound | Cell Line | IC50 (nM) | Activity Level |

|---|---|---|---|

| This compound | A-549 | TBD | Moderate |

| 4-Bromo analog | HeLa | TBD | Moderate |

Binding Affinity Studies

Interaction studies suggest that this compound may have significant binding affinity to various biological targets. The presence of bromine and chlorine enhances its reactivity, which can lead to important interactions with enzymes or receptors involved in disease processes .

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial efficacy of several substituted anilines, including those with methoxy groups. The findings indicated that compounds with bromine and chlorine substituents exhibited enhanced antibacterial properties compared to their non-halogenated counterparts.

- Anticancer Research : In vitro studies demonstrated that this compound derivatives showed promising results against cancer cell lines. The structural modifications were crucial in optimizing their activity, highlighting the importance of chemical substitutions in drug design.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure and purity of 4-Bromo-5-chloro-2-methoxyaniline?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on substituent effects. The methoxy group (δ ~3.8 ppm in 1H NMR) and aromatic protons (split due to bromo/chloro meta-directing effects) help confirm substitution patterns .

- Mass Spectrometry (MS) : The molecular ion peak (expected m/z ~220) and isotopic patterns for Br/Cl (characteristic 1:1 and 3:1 ratios) validate the molecular formula .

- HPLC : Quantify purity (>95% as per commercial standards) and monitor by-products like dehalogenated derivatives .

Q. How is this compound synthesized, and what intermediates are critical?

- Methodological Answer :

- Step 1 : Nitration of 2-methoxyaniline to introduce a nitro group, followed by bromination/chlorination (e.g., using Br₂/FeCl₃ or Cl₂/AlCl₃).

- Step 2 : Reduction of the nitro group to an amine (e.g., catalytic hydrogenation or Sn/HCl).

- Intermediate Validation : Monitor nitro-to-amine conversion via FT-IR (loss of NO₂ stretch at ~1520 cm⁻¹) and TLC .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Store under inert gas (N₂/Ar) at 0–6°C to prevent oxidative degradation. Degradation products (e.g., quinone derivatives) can be analyzed via GC-MS or LC-MS .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination/chlorination be addressed during synthesis?

- Methodological Answer :

- Directing Groups : The methoxy group (strong para/ortho-director) competes with halogen substituents. Use protecting groups (e.g., acetylation of -NH₂) to control reactivity .

- Kinetic vs. Thermodynamic Control : Optimize temperature and catalyst (e.g., FeCl₃ vs. AlCl₃) to favor desired regioisomers. Monitor via in situ Raman spectroscopy .

Q. How do crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer :

- X-ray Diffraction : Refine crystal structures using SHELXL . For example, dihedral angles between substituents (e.g., methoxy vs. aromatic plane) confirm steric/electronic effects.

- Validation : Compare experimental bond lengths/angles with DFT-calculated values to identify distortions .

Q. What computational methods predict reactivity for designing derivatives?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., electrophilic substitution) using Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for functionalization .

- Molecular Docking : Screen derivatives for binding affinity (e.g., as kinase inhibitors) using AutoDock Vina, leveraging crystallographic data for receptor modeling .

Q. How can contradictory spectral data from synthetic batches be resolved?

- Methodological Answer :

Properties

IUPAC Name |

4-bromo-5-chloro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHFCTQXBMGLQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629464 | |

| Record name | 4-Bromo-5-chloro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102170-53-6 | |

| Record name | 4-Bromo-5-chloro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-chloro-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.